

# Interleukin-18: A Novel Immunomodulatory Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Antiproliferative agent-18 |           |
| Cat. No.:            | B12402718                  | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

Interleukin-18 (IL-18), a pleiotropic cytokine of the IL-1 superfamily, has emerged as a potent modulator of the immune system with significant potential as a novel therapeutic agent in oncology. Initially identified as an interferon-gamma (IFN-y) inducing factor, IL-18 plays a critical role in both innate and adaptive immunity, primarily by activating Natural Killer (NK) cells and T cells. While its therapeutic application has been explored for decades, recent advancements in protein engineering and cellular therapy have revitalized interest in IL-18 as a cornerstone of next-generation cancer treatments. This guide provides a comprehensive overview of IL-18's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for its functional assessment, and visualizes its complex signaling pathways and therapeutic workflows.

# Introduction to Interleukin-18 (IL-18)

Interleukin-18 is a pro-inflammatory cytokine that plays a pivotal, albeit complex, role in the tumor microenvironment. It is produced by a variety of immune and non-immune cells, including macrophages, dendritic cells, and epithelial cells, as an inactive precursor (pro-IL-18) that requires cleavage by caspase-1 for activation. The biological activity of mature IL-18 is mediated through its binding to a heterodimeric receptor complex, which initiates a signaling cascade leading to the activation of key immune effector cells.

## Foundational & Exploratory





The role of IL-18 in cancer is multifaceted. On one hand, it can exert potent anti-tumor effects by stimulating NK and T cells to produce IFN- $\gamma$ , a cytokine critical for anti-cancer immunity. This has led to the investigation of recombinant human IL-18 (rhIL-18) as a therapeutic agent. On the other hand, chronic inflammation driven by IL-18 can, in some contexts, promote tumor progression, angiogenesis, and metastasis, and high serum levels of IL-18 have been associated with poor prognosis in several cancer types. This dual functionality underscores the importance of understanding its complex biology to harness its therapeutic potential effectively.

Recent therapeutic strategies have focused on overcoming the limitations of systemic IL-18 administration, such as its short half-life and neutralization by the endogenous IL-18 binding protein (IL-18BP). These novel approaches include the development of engineered IL-18 variants with enhanced stability and the "armoring" of Chimeric Antigen Receptor (CAR) T-cells to secrete IL-18 directly within the tumor microenvironment, thereby concentrating its anti-tumor effects while minimizing systemic toxicity.

# **Mechanism of Action and Signaling Pathway**

The biological effects of IL-18 are initiated by its binding to the IL-18 receptor alpha (IL-18R $\alpha$ ) chain, which then recruits the IL-18 receptor beta (IL-18R $\beta$ ) chain to form a high-affinity ternary signaling complex. This event triggers an intracellular signaling cascade, primarily through the MyD88-dependent pathway.

Upon formation of the receptor complex, the intracellular Toll-Interleukin 1 Receptor (TIR) domains of IL-18R $\alpha$  and IL-18R $\beta$  recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which ultimately results in the activation of two major downstream signaling pathways:

- Nuclear Factor-kappa B (NF-κB) Pathway: Activation of TRAF6 leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The signaling cascade also activates various MAPKs, including p38 and JNK, which contribute to the production of pro-







inflammatory cytokines.

In certain cell types, IL-18 can also activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. The culmination of these signaling events is the robust production of IFN-y, particularly in NK cells and T cells, which is a hallmark of IL-18's anti-tumor activity.[1][2]





Click to download full resolution via product page

Figure 1: Simplified IL-18 Signaling Pathway.



# Quantitative Data on IL-18 as a Therapeutic Agent

The therapeutic potential of IL-18 has been evaluated in various settings, from recombinant protein administration to advanced CAR T-cell therapies. This section summarizes key quantitative data from these studies.

# Clinical Trials of Recombinant Human IL-18 (rhIL-18)

Phase I clinical trials of rhIL-18 have established its safety and biological activity in cancer patients, although as a monotherapy, its efficacy has been limited.

Table 1: Summary of Phase I Clinical Trials of rhIL-18 in Cancer Patients

| Study / Regimen                | Patient Population<br>(n)           | Dose Levels                                                 | Key Outcomes &<br>Observations                                                                                                                                         |
|--------------------------------|-------------------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Group A: Daily<br>Infusion[3]  | Melanoma, Renal<br>Cell Cancer (9)  | 100, 500, 1000<br>µg/kg/day for 5<br>days, every 28<br>days | - No dose-limiting toxicities observed 3 patients maintained stable disease through cycle 6 Increased serum IFN-y and GM-CSF Transient lymphopenia observed.           |
| Group B: Weekly<br>Infusion[3] | Melanoma, Renal Cell<br>Cancer (10) | 100, 1000, 2000 μg/kg<br>once a week                        | - No maximum tolerated dose was determined Toxicity was generally mild to moderate (fever, chills, nausea) Increased expression of activation antigens on lymphocytes. |



| Combination with Rituximab[4] | CD20+ B-cell NHL (19) | 1, 3, 10, 20, 30, 100 µg/kg weekly with Rituximab | - Combination was well-tolerated with no dose-limiting toxicities.- Common side effects included chills, fever, and nausea.- Biologic effects included transient lymphopenia.

# **Preclinical Data of Engineered IL-18 Variants**

To enhance the therapeutic window of IL-18, engineered variants with improved pharmacokinetics and resistance to IL-18BP have been developed.

Table 2: Preclinical Efficacy of an Engineered IL-18 Variant (dsIL-18-Fc)

| Animal Model                | Treatment Group                        | Tumor Growth<br>Inhibition (TGI)                     | Key Findings                                                                                                           |
|-----------------------------|----------------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Syngeneic Mouse<br>Model[5] | dsIL-18-Fc (high<br>dose)              | >50% of mice<br>achieved complete<br>tumor rejection | - Dose-dependent<br>tumor control<br>Outperformed wild-<br>type IL-18.                                                 |
| Syngeneic Mouse<br>Model[5] | dsIL-18-Fc (high<br>dose) + anti-PD-L1 | 80% of mice achieved complete tumor rejection        | - Synergistic effect with checkpoint inhibition Significantly increased animal survival compared to anti-PD- L1 alone. |

| MC38 Colorectal Cancer Model | Half-life extended, IL-18BP resistant variant | >90% TGI | - Complete responses and improved survival observed.- Superior to a half-life extended variant that was sensitive to IL-18BP. |

# Clinical Trials of IL-18 "Armored" CAR T-Cell Therapy

A promising strategy is to engineer CAR T-cells to secrete IL-18, thereby concentrating its immunostimulatory effects at the tumor site.

Table 3: Phase I Clinical Trial of huCART19-IL18 in Relapsed/Refractory Lymphoma



| Study Details (n) positive cells) Efficacy and Safety | Study Details | Patient Population (n) | Dose Levels (CAR-<br>positive cells) | Efficacy and Safety |
|-------------------------------------------------------|---------------|------------------------|--------------------------------------|---------------------|
|-------------------------------------------------------|---------------|------------------------|--------------------------------------|---------------------|

| First-in-human trial (NCT04684563)[6][7][8][9] | R/R CD19+ NHL after prior anti-CD19 CAR T-cell therapy (21) | 3x10<sup>6</sup> to 3x10<sup>8</sup> | - Overall Response Rate (ORR) at 3 months: 81%-Complete Response (CR) at 3 months: 52%- Robust CAR T-cell expansion at all dose levels.-Cytokine Release Syndrome (CRS): 62% of patients (mostly Grade 1-2).- ICANS: 14% of patients (Grade 1-2).- No unexpected or delayed adverse events. |

# **Detailed Experimental Protocols**

Assessing the biological activity of IL-18 and its therapeutic constructs requires a suite of well-defined in vitro and in vivo assays. The following section provides detailed methodologies for key experiments.

# IFN-y Secretion Assay by ELISA

This protocol is for the quantification of IFN-y in cell culture supernatants to assess the activation of immune cells (e.g., NK cells, T cells) by IL-18.

#### Materials:

- Human IFN-y ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
- 96-well ELISA plates
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Assay Diluent (e.g., PBS with 1% BSA)
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader capable of measuring absorbance at 450 nm

#### Procedure:



- Plate Coating: Dilute the capture antibody in coating buffer and add 100 μL to each well of a 96-well plate. Incubate overnight at 4°C.
- Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200
  μL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room
  temperature.
- Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the IFN-y standard in Assay Diluent. Add 100  $\mu$ L of the standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate 3 times. Add 100 μL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 μL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
- Substrate Development: Wash the plate 5 times. Add 100 μL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- Reaction Stopping and Reading: Add 50  $\mu$ L of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.
- Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IFN-y standards. Use the standard curve to calculate the concentration of IFN-y in the samples.[7][8][9][10]

# Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis and necrosis in target cancer cells following co-culture with IL-18-activated immune cells.

#### Materials:

Annexin V-FITC (or other fluorochrome)



- Propidium Iodide (PI)
- 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>, pH 7.4)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

#### Procedure:

- Cell Preparation: Induce apoptosis in target cells (e.g., by co-culturing with IL-18-activated NK cells). Include negative (untreated target cells) and positive (e.g., staurosporine-treated) controls.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells once with cold PBS and centrifuge again. Carefully discard the supernatant.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining: Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI (or as recommended by the manufacturer). Gently vortex.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Dilution and Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.
- Data Interpretation:
  - Annexin V- / PI-: Live, healthy cells.
  - Annexin V+ / PI-: Early apoptotic cells.
  - Annexin V+ / PI+: Late apoptotic or necrotic cells.



Annexin V- / PI+: Necrotic cells.[1][3][6][11]

### Western Blot for NF-κB Activation

This protocol is for detecting the phosphorylation of the p65 subunit of NF-kB, a key indicator of IL-18 pathway activation.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA).
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- · Transfer buffer.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies (anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-GAPDH or β-actin).
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Imaging system.

#### Procedure:

- Cell Lysis: Treat cells with IL-18 for various time points. Wash cells with cold PBS and lyse
  with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total p65 and a loading control like GAPDH or β-actin.[2][4] [12]

# Mandatory Visualizations Experimental Workflow for Assessing IL-18-Mediated NK Cell Cytotoxicity





Click to download full resolution via product page

Figure 2: Workflow for IL-18-mediated NK cell cytotoxicity assay.

# Logical Relationship of Novel IL-18 Therapeutic Strategies





Click to download full resolution via product page

Figure 3: Logic of novel IL-18 therapeutic development.

## Conclusion

Interleukin-18 stands at a promising frontier in cancer immunotherapy. While early clinical trials with recombinant IL-18 showed modest single-agent activity, they established a foundation of safety and biological effect. The true potential of IL-18 is now being unlocked through sophisticated bioengineering and cell therapy approaches. Engineered IL-18 variants demonstrate superior preclinical efficacy, and IL-18-secreting CAR T-cells have shown remarkable response rates in heavily pre-treated patient populations. These advancements highlight a clear trajectory for IL-18-based therapies, moving from systemic administration to targeted, potent, and localized immunomodulation. Further research and clinical investigation are warranted to fully realize the potential of IL-18 as a novel therapeutic agent in the fight against cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. kumc.edu [kumc.edu]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. weldonbiotech.com [weldonbiotech.com]
- 9. abcam.com [abcam.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Interleukin-18: A Novel Immunomodulatory Agent for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402718#antiproliferative-agent-18-potential-as-a-novel-therapeutic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com